Methyl 3-(chlorosulfonyl)-2-methylbutanoate
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Overview
Description
Methyl 3-(chlorosulfonyl)-2-methylbutanoate is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a chlorosulfonyl group attached to a methylbutanoate backbone. It is commonly used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into various molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-2-methylbutanoate typically involves the chlorosulfonation of methyl 2-methylbutanoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: Methyl 2-methylbutanoate is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(chlorosulfonyl)-2-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction: The compound can be reduced to form the corresponding sulfinic acid or sulfonic acid derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products:
Sulfonamides: Formed from reaction with amines.
Sulfonates: Formed from reaction with alcohols.
Sulfonothioates: Formed from reaction with thiols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-2-methylbutanoate has several applications in scientific research:
Organic Synthesis: It is used as a reagent to introduce sulfonyl groups into organic molecules, which are important in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: It is employed in the modification of polymers to enhance their properties, such as thermal stability and resistance to degradation.
Biological Studies: The compound is used to study the effects of sulfonyl groups on biological systems and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-2-methylbutanoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various sulfonyl derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorosulfonyl group, which enhances the electrophilicity of the carbon atom to which it is attached.
Comparison with Similar Compounds
- Methyl 3-(chlorosulfonyl)propanoate
- Ethyl 3-(chlorosulfonyl)-2-methylbutanoate
- Methyl 2-(chlorosulfonyl)butanoate
Comparison: Methyl 3-(chlorosulfonyl)-2-methylbutanoate is unique due to the presence of a methyl group at the second position of the butanoate backbone. This structural feature influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in nucleophilic substitution reactions. The presence of the methyl group can also affect the compound’s steric and electronic properties, making it distinct from other chlorosulfonyl derivatives.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-2-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c1-4(6(8)11-3)5(2)12(7,9)10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMAVFNTQZIDFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S(=O)(=O)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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